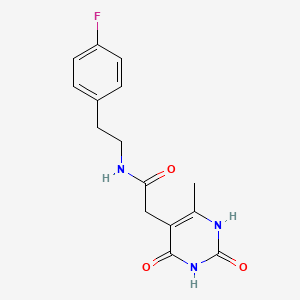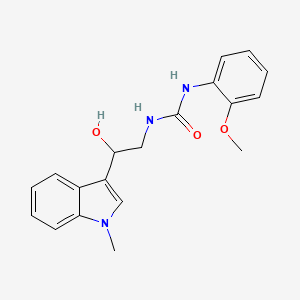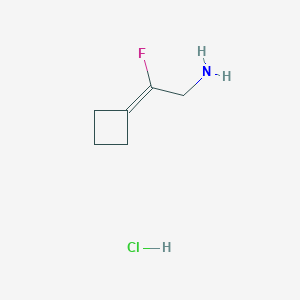
1-(3-(4-Methoxyphenyl)azepan-1-yl)-3-(phenylthio)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the solid-state structure of organic compounds. For instance, the structure of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was investigated using this method, revealing a monoclinic system with specific cell parameters . The orientation of substituents around the azepine or azetidinone rings can significantly influence the overall molecular conformation, as seen in the various isomers of bis(methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-ones .
Chemical Reactions Analysis
The chemical reactivity of compounds containing azepine rings and methoxyphenyl groups can be influenced by the presence of other functional groups. For example, the introduction of a methylthio substituent can lead to the formation of different isomers, as seen in the synthesis of azetidinones . The presence of a carbonyl group can also facilitate reactions such as nucleophilic addition or condensation, which are common in the synthesis of these types of compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized using spectroscopic techniques such as Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) . These methods can provide information on the functional groups present and their electronic environment. The crystal packing and intermolecular interactions, such as hydrogen bonding or π-interactions, can also influence the physical properties, including melting points and solubility .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
Compounds exhibiting similar structural features have been studied for their antimicrobial and antifungal properties. Eugenol, a compound with a methoxyphenyl group, has been identified as having broad-spectrum antimicrobial activity against both planktonic and sessile cells, including those responsible for human infectious diseases and food-borne pathogens (Marchese et al., 2017). This suggests that 1-(3-(4-Methoxyphenyl)azepan-1-yl)-3-(phenylthio)propan-1-one could be explored for similar antimicrobial applications.
Chemical Synthesis and Catalysis
The structural complexity and functional groups present in the compound indicate its potential utility in chemical synthesis and catalysis. For instance, phosphonic acid derivatives, which share some functional similarity, are used in diverse applications ranging from drug design to the synthesis of materials (Sevrain et al., 2017). This opens up research avenues for 1-(3-(4-Methoxyphenyl)azepan-1-yl)-3-(phenylthio)propan-1-one in catalysis or as an intermediate in organic synthesis.
Pharmacological Research
Given the structural features of 1-(3-(4-Methoxyphenyl)azepan-1-yl)-3-(phenylthio)propan-1-one, it can be speculated that the compound may have pharmacological relevance. Similar compounds have been explored for their bioactive properties, including anti-inflammatory, antitumor, and neuroprotective effects. For example, compounds containing phenylthio motifs have been studied for their potential in cancer chemoprevention and treatment due to their ability to modulate biological pathways related to disease progression (Epifano et al., 2015).
Material Science Applications
The unique chemical structure of 1-(3-(4-Methoxyphenyl)azepan-1-yl)-3-(phenylthio)propan-1-one might also find applications in material science, especially in the development of novel polymers, coatings, or functional materials. Compounds with similar functionalities have been utilized in the creation of innovative materials with specific properties, such as enhanced durability, conductivity, or biocompatibility. For example, chitosan, which shares a basis in organic chemistry with potential for modification, is extensively studied for its application in creating biocompatible materials (Raafat & Sahl, 2009).
Environmental Science
The potential environmental impact and utility of such compounds, including their role in pollution control, biodegradation, or as environmentally friendly pesticides, could be another area of research. The sorption properties of similar compounds to soil and organic matter indicate potential applications in environmental remediation or as components in sustainable agriculture practices (Werner et al., 2012).
Eigenschaften
IUPAC Name |
1-[3-(4-methoxyphenyl)azepan-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c1-25-20-12-10-18(11-13-20)19-7-5-6-15-23(17-19)22(24)14-16-26-21-8-3-2-4-9-21/h2-4,8-13,19H,5-7,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOWHTKOMLJIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Methoxyphenyl)azepan-1-yl)-3-(phenylthio)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2499094.png)


![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2499097.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2499099.png)






![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone](/img/structure/B2499113.png)
